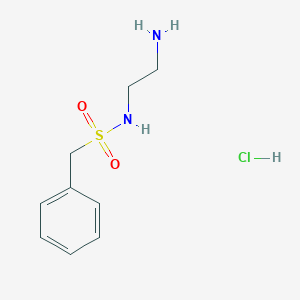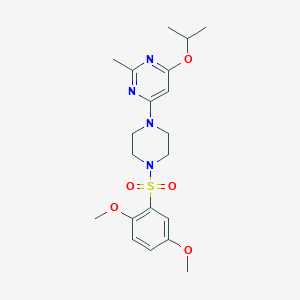![molecular formula C22H18N2O4S B2700495 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide CAS No. 941891-24-3](/img/structure/B2700495.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: Phenyl-substituted benzoxazole and ethylsulfonyl chloride.
Conditions: The reaction is usually carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzoxazole ring through the cyclization of o-aminophenol with a carboxylic acid derivative. This intermediate is then subjected to further functionalization to introduce the phenyl and ethylsulfonyl groups.
-
Formation of Benzoxazole Ring
Reactants: o-Aminophenol and a carboxylic acid derivative.
Conditions: Cyclization is often carried out in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
化学反応の分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Products: Oxidation can lead to the formation of sulfoxides or sulfones from the ethylsulfonyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction can convert the benzamide group to an amine.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Products: Substitution reactions can introduce various functional groups onto the benzoxazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Amines in the presence of a base such as sodium hydride (NaH).
科学的研究の応用
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with unique electronic properties.
-
Biology
- Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
- Evaluated for its ability to inhibit specific enzymes or receptors.
-
Industry
- Used in the development of advanced materials such as polymers and coatings.
- Employed in the production of dyes and pigments.
作用機序
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The benzoxazole moiety can interact with aromatic amino acids in the active site of enzymes, while the ethylsulfonyl group can form hydrogen bonds with surrounding residues.
類似化合物との比較
Similar Compounds
-
N-(4-(benzo[d]oxazol-2-yl)phenyl)acetamide
- Similar structure but lacks the ethylsulfonyl group.
- Used in similar applications but may have different reactivity and properties.
-
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
- Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
- May exhibit different solubility and reactivity.
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide is unique due to the presence of the ethylsulfonyl group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-7-5-6-16(14-18)21(25)23-17-12-10-15(11-13-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYCNYOPMGUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)




![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)
![3-({1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B2700423.png)


![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B2700427.png)
![2-[6-ethyl-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2700429.png)
![N-[(6-Methoxynaphthalen-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2700430.png)


